molecular formula C19H22N2O3 B509258 2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide CAS No. 529498-96-2

2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

Cat. No.: B509258
CAS No.: 529498-96-2
M. Wt: 326.4g/mol
InChI Key: ZUPBOCUEMMZSQS-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a morpholine ring, and an acetamide moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the 3-methylphenoxyacetic acid.

    Amide Bond Formation: The 3-methylphenoxyacetic acid is then reacted with 2-morpholin-4-ylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and morpholine groups can interact with enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenoxy)-N-(2-piperidin-4-ylphenyl)acetamide
  • 2-(3-methylphenoxy)-N-(2-pyrrolidin-4-ylphenyl)acetamide

Uniqueness

2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

529498-96-2

Molecular Formula

C19H22N2O3

Molecular Weight

326.4g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C19H22N2O3/c1-15-5-4-6-16(13-15)24-14-19(22)20-17-7-2-3-8-18(17)21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22)

InChI Key

ZUPBOCUEMMZSQS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

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